An In-depth Technical Guide to the Thermochemical Properties of N-((Morpholin-2-YL)methyl)ethanamine
An In-depth Technical Guide to the Thermochemical Properties of N-((Morpholin-2-YL)methyl)ethanamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1][2] N-((Morpholin-2-YL)methyl)ethanamine represents a key structural motif within this class, combining the morpholine ring with a flexible diamine sidechain. A thorough understanding of its thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is fundamental for predicting its stability, reactivity, and behavior in various chemical and biological environments. This is crucial for applications ranging from reaction optimization and safety assessment to computational drug design and formulation development. As no experimental thermochemical data for N-((Morpholin-2-YL)methyl)ethanamine has been published, this guide provides a comprehensive framework of the state-of-the-art experimental and computational methodologies required to determine these critical parameters. We will explore the causality behind experimental choices, the importance of self-validating systems for data trustworthiness, and the synergistic power of combining empirical measurements with high-level quantum chemical calculations.
Introduction: The "Why" Behind Thermochemistry in Drug Development
In the journey of a drug candidate from discovery to market, its fundamental energetic properties are of paramount importance. Thermochemical data governs the molecule's inherent stability, dictates the energy landscape of its synthesis, and influences its interactions with biological targets. For a molecule like N-((Morpholin-2-YL)methyl)ethanamine (Figure 1), these properties are not mere academic curiosities; they are predictive tools.
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Standard Enthalpy of Formation (ΔfH°) : This value quantifies the energy stored within the molecule's chemical bonds relative to its constituent elements in their standard states. It is the cornerstone for calculating the heat of any reaction involving the molecule, which is critical for assessing thermal hazards and ensuring process safety during scale-up.
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Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or the number of ways a system can arrange itself. For a flexible molecule, this includes translational, rotational, vibrational, and conformational contributions. Entropy changes drive processes like binding, dissolution, and phase transitions.
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Heat Capacity (Cp) : This property describes how much heat is required to raise the temperature of the substance. It is essential for engineering calculations in chemical processes, including heating, cooling, and reactor design.[3]
This guide provides the blueprint for obtaining these values, ensuring the data is accurate, reliable, and fit for purpose in a rigorous research and development setting.
Figure 1. Chemical Structure of N-((Morpholin-2-YL)methyl)ethanamine.
Experimental Determination: The Gold Standard of Measurement
Direct experimental measurement remains the most definitive method for determining thermochemical properties. The techniques require meticulous attention to detail, but they provide the empirical foundation upon which all other models are built.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter .[4][5] The principle is to completely oxidize the compound to defined products (CO₂(g), H₂O(l), and N₂(g)) and measure the heat released.
Causality of the Method: Why bomb calorimetry? The sealed, high-pressure oxygen environment ensures the reaction goes to completion, a prerequisite for accurate thermodynamic measurement. For nitrogen-containing compounds like our target molecule, this method requires a crucial correction for the formation of nitric acid (HNO₃), as the nitrogen does not convert perfectly to N₂ gas.[6][7]
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Sample Preparation: A sample of high-purity N-((Morpholin-2-YL)methyl)ethanamine (mass accurately determined, ~0.8-1.0 g) is pressed into a pellet.
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Bomb Assembly: The pellet is placed in a crucible within the bomb. A weighed length of fuse wire is connected to the electrodes, with the wire touching the pellet. 1 mL of deionized water is added to the bomb's base to ensure all water formed is in the liquid state and to absorb acid products.
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Pressurization: The bomb is sealed and purged with oxygen before being filled to a pressure of ~30 atm. This high pressure is essential to ensure complete and rapid combustion.
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Calorimeter Setup: The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium while the water is stirred continuously.
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Combustion and Data Acquisition: The temperature is recorded at regular intervals for a few minutes to establish a baseline. The sample is then ignited via the fuse wire. The temperature is recorded continuously throughout the rapid rise and subsequent cooling period.
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Post-Combustion Analysis: After the run, the bomb is depressurized. The interior is rinsed with deionized water, and these washings are titrated with a standard sodium carbonate solution to quantify the amount of nitric acid formed. Any unburnt fuse wire is weighed.
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Calculation: The total heat released is calculated from the corrected temperature change and the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are applied for the heat of fuse wire combustion and the heat of nitric acid formation.
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Hess's Law Application: The standard enthalpy of formation (ΔfH°) is then calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law and the known ΔfH° values for CO₂ and H₂O.[8]
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat capacity and the energetics of phase changes (e.g., melting).[9][10] It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference.[11]
Causality of the Method: Why DSC? Its high sensitivity allows for precise measurement of heat flow changes with very small sample sizes. For heat capacity, it provides data over a wide temperature range, which is crucial for calculating changes in enthalpy and entropy with temperature.[12][13][14]
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Calibration: The instrument's temperature and enthalpy scales are calibrated using high-purity standards (e.g., indium).
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Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., 25°C to 150°C at 10°C/min) to obtain a baseline heat flow curve.
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Standard Run: A sapphire standard, with a well-known heat capacity, is placed in the sample pan and the temperature program is repeated.
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Sample Run: The sapphire is replaced with an accurately weighed sample of N-((Morpholin-2-YL)methyl)ethanamine, and the temperature program is run a final time.
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Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the sapphire standard and the baseline.
Computational Thermochemistry: The Predictive Powerhouse
When experimental measurements are not feasible, or to gain deeper molecular insight, computational chemistry provides an indispensable toolkit. High-accuracy composite methods are designed to approximate the results of computationally expensive theories, providing data with "chemical accuracy" (conventionally ±1 kcal/mol or ~4 kJ/mol).[15]
Causality of the Method: Why composite methods? No single, computationally affordable method can accurately calculate all components of the total energy. Composite methods, like the Gaussian-n (G3, G4) theories, combine results from different levels of theory and basis sets to systematically cancel errors and extrapolate to a highly accurate final energy.[16][17]
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Conformational Analysis: The first and most critical step for a flexible molecule is to identify all low-energy conformers. This is typically done using a computationally inexpensive method like molecular mechanics, followed by re-optimization of the most stable conformers using a more robust quantum method (e.g., B3LYP/6-31G(d)).
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Geometry Optimization and Frequency Calculation: The lowest energy conformer is fully optimized, and its vibrational frequencies are calculated at a specified level of theory (e.g., B3LYP/6-31G(d)). This step is crucial for obtaining the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
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High-Level Single-Point Energies: A series of increasingly accurate single-point energy calculations are performed on the optimized geometry, as prescribed by the G3 or G4 protocol. These calculations capture the complex effects of electron correlation.
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Energy Combination: The energies from the various steps are combined in a specific formula, which includes empirical corrections (the "higher-level correction") to account for remaining deficiencies in the theoretical methods.
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Enthalpy of Formation Calculation: The final G3/G4 energy is an absolute energy at 0 K. To convert this to a standard enthalpy of formation at 298.15 K, an atomization method or an isodesmic reaction scheme is used. The isodesmic approach is often superior as it maximizes the cancellation of systematic errors in the calculations.[18]
Data Presentation and Trustworthiness
Obtaining data is only half the battle; ensuring its quality and presenting it clearly are equally vital. All thermochemical data must be reported with a rigorous uncertainty analysis.[19][20]
Trustworthiness through Self-Validation: A trustworthy protocol is a self-validating one.
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In Experiment: This is achieved through the calibration of the calorimeter with a certified standard (benzoic acid), ensuring traceability. The nitric acid correction and accounting for all heat sources (fuse wire) demonstrate a complete and validated energy balance.[5]
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In Computation: Trust is built by benchmarking the chosen method (e.g., G3) against a set of well-established experimental values for structurally related molecules. Agreement within the expected accuracy of the method validates its application to the target molecule.
The highest confidence is achieved when experimental and computational results converge. A discrepancy between a high-level calculation and a careful experiment points to a potential error in one or the other, prompting further investigation.
Table 1: Key Thermochemical Properties of N-((Morpholin-2-YL)methyl)ethanamine (Note: As no published data is available, this table illustrates the target properties and the required information for proper reporting. Values would be populated upon completion of the described protocols.)
| Property | Symbol | Value (units) | Method | Uncertainty |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | TBD (kJ/mol) | Bomb Calorimetry / G3 Theory | TBD |
| Standard Molar Entropy (gas) | S°(g) | TBD (J/mol·K) | Statistical Mechanics (G3) | TBD |
| Molar Heat Capacity (liquid, 298.15 K) | Cp,m(l) | TBD (J/mol·K) | Differential Scanning Cal. | TBD |
| Enthalpy of Fusion | ΔfusH | TBD (kJ/mol) | Differential Scanning Cal. | TBD |
Conclusion
Determining the thermochemical properties of N-((Morpholin-2-YL)methyl)ethanamine is a task that demands a multi-pronged approach, leveraging the strengths of both meticulous experimentation and high-level computational theory. Bomb calorimetry provides the benchmark for enthalpy of formation, while DSC is the tool of choice for heat capacity and phase transitions. These are complemented and validated by composite quantum chemical methods like G3 theory, which offer predictive power and molecular insight. By following the rigorous, self-validating protocols outlined in this guide, researchers can generate the high-quality, trustworthy data essential for advancing drug development, ensuring process safety, and building the next generation of predictive chemical models.
References
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 27, 2026, from [Link]
- Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-823.
- Jain, A., & Sahu, S. K. (2024).
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776.
-
IUPAC. (n.d.). ThermoML. Retrieved January 27, 2026, from [Link]
- Ribeiro da Silva, M. A. V., et al. (2015). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. The Journal of Physical Chemistry A, 119(34), 9112-9121.
- Parr Instrument Company. (n.d.). BE 223: Nitrogen Correction in Bomb Calorimetry. Retrieved January 27, 2026, from a relevant source for Parr calorimeters.
-
Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved January 27, 2026, from [Link]
- Gomis, V., et al. (2023). Heat capacities of different amine aqueous solutions at pressures up to 25 MPa for CO2 capture. Journal of Molecular Liquids, 375, 121358.
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336.
- Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
- Aldeghi, M., et al. (2022). Understanding Conformational Entropy in Small Molecules. ChemRxiv.
-
National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
- Defence Research Establishment Ottawa. (1991). Differential Scanning Calorimetry (DSC)
- Bazyleva, A., et al. (2021). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 93(1), 99-116.
-
Truman State University. (2013). Bomb Calorimetry. Retrieved January 27, 2026, from [Link]
- Curtiss, L. A., et al. (1998). Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms. The Journal of Chemical Physics, 109, 7764.
- Wadsö, I., & Goldberg, R. N. (2001). Standards in Isothermal Microcalorimetry (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1625-1639.
- Simões, J. A. M., & Piedade, M. E. M. d. (2008). Molecular Energetics: A Computational and Experimental Approach. Oxford University Press.
- Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(9), 1449–1452.
- Simirsky, V. V., et al. (2017). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 121(3), 675-690.
-
National Institute of Standards and Technology. (2019). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC 2019-013-1-100). Retrieved January 27, 2026, from [Link]
-
Rogers, D. W., et al. (2003). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of[2]-Radialene and Related Compounds. The Journal of Physical Chemistry A, 107(51), 11473–11477.
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 5.7: Enthalpy Calculations. Retrieved January 27, 2026, from [Link]
- University of Washington. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved January 27, 2026, from a relevant university chemistry lab manual source.
- Cárdenas-Pérez, S., et al. (2022). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 14(21), 4568.
- Frenkel, M., et al. (2021). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 93(1), 99-116.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4129318, 2-Morpholineethanamine. Retrieved January 27, 2026, from [Link].
-
Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved January 27, 2026, from [Link]
- Lewis, E. N., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- Churney, K. L., & Armstrong, G. T. (1968). Studies in bomb calorimetry. A new determination of the energy of combustion of benzoic acid in terms of electrical units. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(5), 453-465.
- Salih, N. A., & Al-Bayati, R. E. (2022). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv.
-
Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved January 27, 2026, from [Link]
- Martinho Simões, J. A., & Ribeiro da Silva, M. A. V. (2004).
-
Wikipedia. (n.d.). Amine. Retrieved January 27, 2026, from [Link]
- Baboul, A. G., et al. (1999). Gaussian-3 theory using scaled energies. The Journal of Chemical Physics, 110(16), 7650–7658.
- Douhéret, G., et al. (2002). Thermodynamics of aqueous amines: Excess molar heat capacities, volumes, and expansibilities of {water + methyldiethanolamine (MDEA)} and {water + 2-amino-2-methyl-1-propanol (AMP)}. The Journal of Chemical Thermodynamics, 34(11), 1869-1891.
- Curtiss, L. A., & Raghavachari, K. (2002). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Annual Reports in Computational Chemistry (Vol. 3, pp. 3-23). Elsevier.
-
National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
- Analytical Chemistry. (n.d.). Bomb Calorimetry.
- Al-Nufaili, A., et al. (2019). A mechanistic and kinetic study on the decomposition of morpholine. Proceedings of the Australian Combustion Symposium.
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved January 27, 2026, from [Link]
- Rogers, D. W., et al. (2006). Experimental enthalpies of formation, deviations of G3 and B3LYP.... Journal of Physical Organic Chemistry, 19(10), 665-670.
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC 2019-013-1-100) | NIST [nist.gov]
- 20. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]

